N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CYCLOPROPYL-1,2-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CYCLOPROPYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a cyclopropylisoxazole carboxamide structure. Compounds containing benzofuran are known for their diverse biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CYCLOPROPYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving salicylaldehyde and chloroacetic acid.
Hydroxypropyl Group Addition: The hydroxypropyl group is introduced via a reaction with an appropriate alkylating agent.
Cyclopropylisoxazole Formation: The isoxazole ring is formed through cyclization reactions involving nitriles and hydrazides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different structures.
Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the hydroxypropyl group.
Reduction: Reduced forms of the isoxazole ring.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CYCLOPROPYL-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the cyclopropylisoxazole structure could contribute to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles
- 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles
Uniqueness
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CYCLOPROPYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a benzofuran moiety with a hydroxypropyl group and a cyclopropylisoxazole structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-14(17-9-12-3-1-2-4-15(12)23-17)7-8-19-18(22)13-10-16(24-20-13)11-5-6-11/h1-4,9-11,14,21H,5-8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKVHEBZNRNMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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